molecular formula C9H14O3 B1294525 3-(2-Oxocyclohexyl)propanoic acid CAS No. 2275-26-5

3-(2-Oxocyclohexyl)propanoic acid

Cat. No. B1294525
M. Wt: 170.21 g/mol
InChI Key: JCIZEWRBCTUEFG-UHFFFAOYSA-N
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Patent
US06153783

Procedure details

29.4 Grams (0.300 mol; 31.1 mL) cyclohexanone, 14.4 grams (0.200 mol; 13.7 mL) of acrylic acid, 1.6 mL (9.6×10-3 mol) of 1-pyrrolidino-1-cyclohexene and 0.09 grams (5×10-3 mol) of water were added to a 250 mL round bottomed flask equipped with a reflux condenser, thermometer, and magnetic stirrer. The mixture was stirred and heated under reflux for four hours. The mixture was then cooled to room temperature resulting in a slushy mixture. Next, the reaction product was subjected to fractional distillation using a 1×20 cm Vigreux column and 0.3 mm Hg vacuum. The fraction taken at 145-151° C. yielded 20.4 g of 91 percent 3-(2-oxocyclohexyl)-propanoic acid (54 percent yield). This fraction was recrystallized in 40 mL CHCl3 /200 mL petroleum ether to give 15.4 grams of 3-(2-oxocyclohexyl)propanoic acid at 99 percent purity.
Quantity
31.1 mL
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
catalyst
Reaction Step One
Name
Quantity
0.09 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([OH:12])(=[O:11])[CH:9]=[CH2:10]>N1(C2CCCCC=2)CCCC1.O>[O:7]=[C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:10][CH2:9][C:8]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
31.1 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
13.7 mL
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
1.6 mL
Type
catalyst
Smiles
N1(CCCC1)C1=CCCCC1
Name
Quantity
0.09 g
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
resulting in a slushy mixture
DISTILLATION
Type
DISTILLATION
Details
Next, the reaction product was subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
taken at 145-151° C.

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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